molecular formula C5H7ClO4 B14293702 Methyl 3-chloro-2-methoxy-3-oxopropanoate CAS No. 115257-92-6

Methyl 3-chloro-2-methoxy-3-oxopropanoate

Cat. No.: B14293702
CAS No.: 115257-92-6
M. Wt: 166.56 g/mol
InChI Key: FNMLUIQLNJKWSQ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-methoxy-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO4. It is a derivative of propanoic acid and features a chloro, methoxy, and oxo group attached to the carbon chain. This compound is of interest in various chemical syntheses and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-methoxy-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of methyl 3-chloro-3-oxopropionate with methanol under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{OCOCH}_2\text{COCl} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCOCH}_2\text{COOCH}_3 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized temperature and pressure conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-methoxy-3-oxopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or ammonia can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution: Formation of methyl 3-amino-2-methoxy-3-oxopropanoate.

    Hydrolysis: Formation of 3-chloro-2-methoxy-3-oxopropanoic acid.

    Reduction: Formation of methyl 3-chloro-2-methoxy-3-hydroxypropanoate.

Scientific Research Applications

Methyl 3-chloro-2-methoxy-3-oxopropanoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-chloro-2-methoxy-3-oxopropanoate exerts its effects involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the oxo group can participate in reduction and oxidation reactions. The methoxy group influences the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-3-oxopropionate: Similar structure but lacks the methoxy group.

    Methyl malonyl chloride: Similar reactivity but different functional groups.

    Methyl chloroformylacetate: Shares the chloro and oxo groups but differs in overall structure.

Uniqueness

Methyl 3-chloro-2-methoxy-3-oxopropanoate is unique due to the presence of both methoxy and chloro groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

CAS No.

115257-92-6

Molecular Formula

C5H7ClO4

Molecular Weight

166.56 g/mol

IUPAC Name

methyl 3-chloro-2-methoxy-3-oxopropanoate

InChI

InChI=1S/C5H7ClO4/c1-9-3(4(6)7)5(8)10-2/h3H,1-2H3

InChI Key

FNMLUIQLNJKWSQ-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)OC)C(=O)Cl

Origin of Product

United States

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